molecular formula C20H30N2O4 B1683957 Calpeptin CAS No. 117591-20-5

Calpeptin

Cat. No. B1683957
M. Wt: 362.5 g/mol
InChI Key: PGGUOGKHUUUWAF-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calpeptin is a potent, cell-permeable calpain inhibitor . Calpain is a Ca2±dependent protease, and Calpeptin has Ki values of 34 and 52 nM for μ- and m-calpains, respectively . It demonstrates neuroprotective effects, suggesting its ability to cross the blood-brain barrier .


Synthesis Analysis

In colorectal cancer cell lines, calpeptin treatment (100 µM for 30 min) significantly inhibited more than 50% of calpain activity . Autolysis of calpain-1 (i.e., activation) could be significantly suppressed by calpeptin (50 µM for 30 min) in MCF-7 .


Chemical Reactions Analysis

Calpeptin has been shown to inhibit the effect of Calpain, which leads to a decline of cell viability, enhances the efficacy of temozolomide, and restrains cell invasion . In vitro, human fibroblasts exposed to calpeptin showed reduced collagen synthesis, impaired TGFβ-induced differentiation into αSMA-expressing myofibroblasts, and were less efficient in a collagen gel contraction assay .


Physical And Chemical Properties Analysis

Calpeptin is a potent, cell-permeable calpain inhibitor . The molecular weight of Calpeptin is 362.47 .

Scientific Research Applications

The Calpain System

Calpeptin, a calpain inhibitor, plays a significant role in the study of the calpain system. Calpains are Ca2+-dependent proteases involved in various cellular processes such as cytoskeletal/membrane remodeling, signal transduction, and apoptosis. Understanding calpain's function and regulation is crucial in addressing tissue damage in conditions like myocardial infarcts, stroke, and brain trauma (Goll et al., 2003).

Apoptosis and Cancer Research

Calpeptin has been instrumental in apoptosis research, particularly in the context of cancer. For instance, in human melanoma cells, calpeptin inhibited calpain activation and subsequent apoptosis induced by cisplatin, shedding light on calpain-mediated pathways in drug-induced apoptosis (Mandic et al., 2002).

Neuroprotection and Spinal Cord Injury

In studies related to spinal cord injury (SCI), calpeptin was found to inhibit calpain activity, reducing tissue damage, axon and myelin protein loss, and apoptotic cell death. This highlights its potential as a therapeutic agent in SCI treatment (Banik et al., 1998).

Neuropeptide Research

Calpeptin's role extends to the field of neuropeptide research. It has been used in the study of various neuropeptides and their receptors, which play significant roles in cardiovascular, respiratory, cutaneous, neuronal, and intestinal systems (Brain & Cox, 2006).

Cell Penetrating Inhibitors

The development of calpeptin, a cell-penetrating calpain inhibitor, has been crucial in understanding calpain's role in intact cells. It is particularly potent in preventing Ca2+-ionophore-induced degradation of proteins in platelets, offering insights into calpain's function in cellular processes (Tsujinaka et al., 1988).

Neurodevelopmental Research

Calpeptin has also been used in neurodevelopmental research, particularly in studying the impact of calpain inhibition on hippocampal function and development. For example, postnatal treatment with calpeptin in rats led to hippocampal neurodevelopmental defects, offering insights into the risks associated with calpain inhibition in neonatal stages (Song et al., 2019).

Safety And Hazards

According to the safety data sheet, Calpeptin is recommended for laboratory chemicals use and not advised for food, drug, pesticide, or biocidal product use . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the person should be moved into fresh air .

Future Directions

Calpeptin has been identified as a potential drug to treat severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection . It has been suggested that Calpeptin could be used for treating long COVID by inhibiting the overproduction of neutrophil extracellular traps potentially damaging lung cells and promoting clotting, together with limiting associated chronic inflammation, tissue damage, and pulmonary fibrosis .

properties

IUPAC Name

benzyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4/c1-4-5-11-17(13-23)21-19(24)18(12-15(2)3)22-20(25)26-14-16-9-7-6-8-10-16/h6-10,13,15,17-18H,4-5,11-12,14H2,1-3H3,(H,21,24)(H,22,25)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGUOGKHUUUWAF-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922464
Record name Calpeptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calpeptin

CAS RN

117591-20-5
Record name Calpeptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117591-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calpeptin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117591205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calpeptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALPEPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18X9FR245W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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